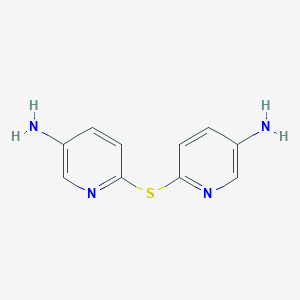
Bis(5-Aminopyridin-2-yl)sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(5-aminopyridin-2-yl)sulfane, also known as BAPS, is an organic compound composed of two 5-aminopyridin-2-yl groups and one sulfane group. It is a type of organosulfur compound and is widely used in various scientific applications. Bis(5-aminopyridin-2-yl)sulfane is a colorless solid with a molecular weight of 166.25 g/mol and a melting point of 80-82°C. It is soluble in water, methanol, and ethanol.
Wissenschaftliche Forschungsanwendungen
Applications in Catalysis
Bis(5-Aminopyridin-2-yl)sulfane and related compounds have been utilized in various catalytic processes. For instance, copper(I)-catalyzed sulfur-bridged dimerization of imidazopyridines using isothiocyanate as the sulfur source has been reported. This method enables the synthesis of sulfur-bridged imidazopyridines, with thiourea being a key intermediate in the catalytic system (Tian et al., 2019).
Applications in Material Science
In the field of material science, compounds analogous to Bis(5-Aminopyridin-2-yl)sulfane have been synthesized and characterized for their unique properties. For instance, a series of cyclometalated iridium(III) complexes were reported, where changing the oxidation state of the sulfur atom in the ligands altered the emissive state from 3LC character to 3MLCT/3LLCT character, indicating potential applications in light-emitting devices (Brown et al., 2017).
Applications in Green Chemistry
In green chemistry, compounds related to Bis(5-Aminopyridin-2-yl)sulfane have been synthesized using eco-friendly methods. An efficient synthesis of bis(3-aryl-1,8-naphthyridin-2-yl)sulfanes under microwave and conventional conditions was reported, highlighting an eco-friendly approach with high yields and purity (Ravi et al., 2018).
Applications in Synthesis of Novel Compounds
Moreover, novel compounds with structures related to Bis(5-Aminopyridin-2-yl)sulfane have been synthesized for various applications. For instance, a series of bis(sulfanediyl)bis(tetrahydropyrimido[4,5-b]quinoline-4,6-diones) linked to different cores were prepared via multicomponent reactions, indicating the versatility of such sulfur-containing compounds in synthetic chemistry (Diab et al., 2021).
Eigenschaften
IUPAC Name |
6-(5-aminopyridin-2-yl)sulfanylpyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4S/c11-7-1-3-9(13-5-7)15-10-4-2-8(12)6-14-10/h1-6H,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGESOZFMSBVCGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)SC2=NC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(5-Aminopyridin-2-yl)sulfane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-1,4-Benzodiazepine-1-acetic acid, 5-cyclohexyl-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-](/img/structure/B112381.png)
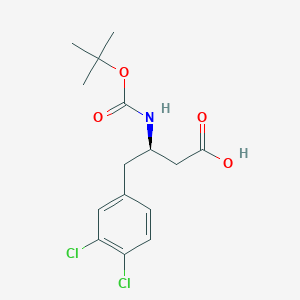
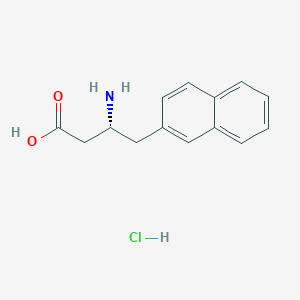
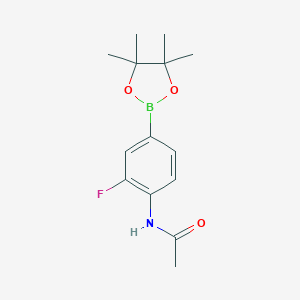
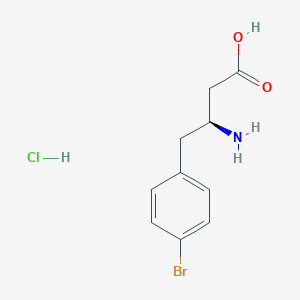
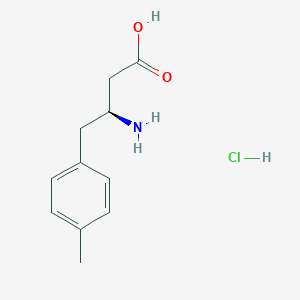
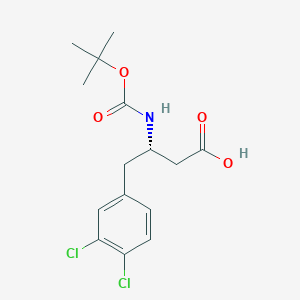
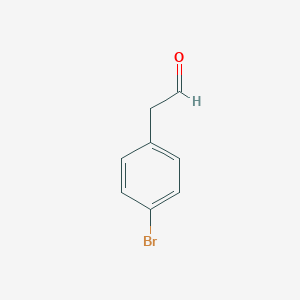
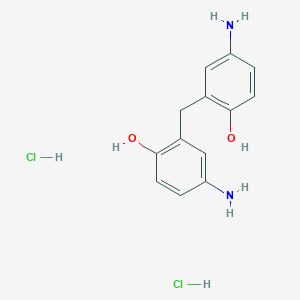
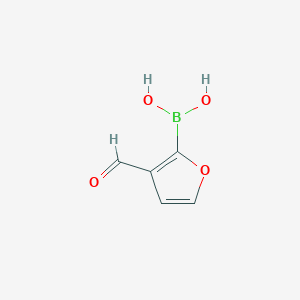
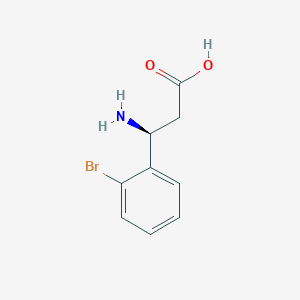
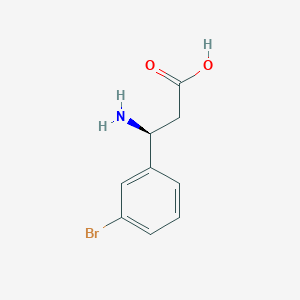
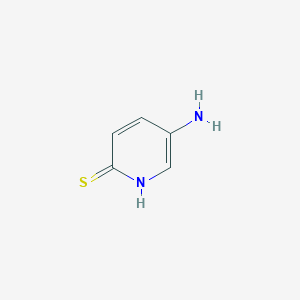
![2-Azabicyclo[2.2.1]heptane](/img/structure/B112407.png)